N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound features a quinoline core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 1 with an acetamide-linked 4-chlorophenyl moiety. Its molecular formula is C25H21ClN2O4S (MW: 481.0).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-12-20(13-17(16)2)33(31,32)23-14-28(22-6-4-3-5-21(22)25(23)30)15-24(29)27-19-10-8-18(26)9-11-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJKOVXVKSZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for developing new drugs.
Industry: Its chemical properties can be exploited in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and stability, leading to more potent effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analog: N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Key Difference : The chlorine substituent on the phenyl ring is at the meta (3-) position instead of para (4-).
- Electronic Effects: The electron-withdrawing effect of chlorine remains, but positional differences may influence dipole moments and hydrogen-bonding capabilities .
2.2. Structural Analog: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Key Differences: Sulfonyl Group: Lacks methyl substituents on the benzenesulfonyl group. Quinoline Substituent: Features a 6-ethyl group on the quinoline core.
- Bulkiness: The 6-ethyl group may sterically hinder interactions with planar binding sites (e.g., enzyme active sites) .
2.3. Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences: Core Structure: Replaces quinoline with a dihydropyrazole ring. Substituents: Features a dichlorophenyl group and a methylated pyrazole.
- Impact :
- Conformational Flexibility : The dihydropyrazole core allows greater rotational freedom, but dihedral angles between aromatic rings (54.8°–77.5°) suggest constrained conformations that influence crystal packing and hydrogen-bonding networks (e.g., R22(10) dimers) .
- Bioactivity : Dichlorophenyl groups enhance hydrophobic interactions, but the absence of a sulfonyl group may reduce binding to sulfonamide-sensitive targets .
2.4. Structural Analog: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Key Differences :
- Substituents : Incorporates fluorine, cyclopropane, and a carboxylate ester.
- Impact: Metabolic Stability: Fluorine and cyclopropane groups improve resistance to oxidative metabolism.
Comparative Data Table
Research Findings and Implications
- Crystallographic Insights : Analogs like the dichlorophenyl-dihydropyrazole compound exhibit conformational variability (dihedral angles: 54.8°–77.5°), influencing hydrogen-bonding networks and crystal packing . The main compound’s 3,4-dimethylbenzenesulfonyl group likely induces similar conformational rigidity, favoring specific binding poses.
- Synthetic Considerations : EDCl-mediated amide coupling (as in ) is a common strategy for synthesizing such acetamides, suggesting scalable routes for the main compound .
- Biological Relevance: Sulfonyl and chloro groups are hallmarks of antimicrobial and anticancer agents. The main compound’s methylated sulfonyl group may offer enhanced selectivity over non-methylated analogs (e.g., ) .
Biological Activity
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H24ClN2O3S
- Molecular Weight : 462.98 g/mol
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Bicyclic structure contributing to stability |
| Chlorophenyl Group | Enhances lipophilicity and potential binding |
| Sulfonyl Group | May enhance solubility and biological activity |
| Dimethyl Substituents | Potentially increases interaction with biological targets |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to disrupted cellular processes.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound showed effective inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. Comparative analysis with standard antibiotics revealed that this compound could serve as a promising candidate for further development.
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in specific cancer types by targeting pathways involved in cell proliferation.
Case Study: Cytotoxicity Testing
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits IC50 values of approximately 20 µM. These findings suggest a potential for development as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This can be achieved through a Friedländer synthesis involving aniline derivatives.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides are employed.
- Acetylation : The final step includes acetylation to form the acetamide group.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
Quinoline Core Formation : Use Friedländer condensation with aniline derivatives and ketones under acidic/basic catalysis to construct the 1,4-dihydroquinolin-4-one scaffold .
Sulfonylation : Introduce the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
Acetamide Coupling : React the sulfonylated quinoline with 4-chlorophenylacetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Optimization : Control temperature (0–5°C for coupling), solvent polarity, and stoichiometry. Monitor purity via TLC and HPLC .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Analytical Workflow :
- NMR : Confirm regiochemistry of substituents (e.g., sulfonyl and chlorophenyl groups) via - and -NMR .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs (e.g., SHELXL for refinement). Note challenges in crystal growth due to flexible acetamide chains; employ vapor diffusion in methylene chloride .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 48–72 hours.
HPLC Analysis : Quantify degradation products; observe sulfonyl ester hydrolysis under acidic conditions and quinoline ring oxidation at high pH .
Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C inferred from analogs) .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Case Study : If antimicrobial activity varies between bacterial strains:
Target Engagement Assays : Use SPR or ITC to measure binding affinity to bacterial enzymes (e.g., DNA gyrase).
Metabolic Profiling : Perform LC-MS to identify species-specific metabolite interference .
Molecular Dynamics (MD) : Simulate interactions with mutated enzyme isoforms to explain efficacy drops .
Q. What strategies improve crystallinity for X-ray studies of flexible derivatives?
- Approaches :
- Co-crystallization : Add rigid co-formers (e.g., caffeine) to restrict conformational flexibility .
- Halogen Bonding : Introduce bromine/iodine substituents to enhance crystal packing via halogen∙∙∙π interactions .
- Cryocooling : Use liquid nitrogen to stabilize weak intermolecular interactions during data collection .
Q. How can reaction yields be enhanced while minimizing by-products in multi-step synthesis?
- Process Chemistry Insights :
- Flow Chemistry : Implement continuous flow systems for sulfonylation to improve mixing and heat transfer .
- Catalyst Screening : Test Pd/DavePhos systems for Buchwald-Hartwig couplings to reduce diaryl ether by-products .
- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., sulfonyl chloride:quinoline = 1.2:1) .
Q. What computational methods predict the compound’s mechanism of action against kinase targets?
- In Silico Workflow :
Docking : Use AutoDock Vina to model interactions with CDK5/p25 (a kinase linked to neurodegeneration). Prioritize poses with hydrogen bonds to the hinge region .
Binding Free Energy Calculations : Apply MM-GBSA to rank derivatives based on ΔG values .
ADMET Prediction : Employ SwissADME to refine lead compounds for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
